Cas no 1023817-91-5 (6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine)
![6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine structure](https://ja.kuujia.com/scimg/cas/1023817-91-5x500.png)
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine 化学的及び物理的性質
名前と識別子
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- 6-bromo-7-methyloxazolo[5,4-b]pyridine
- 6-Bromo-7-methyl[1,3]oxazolo[5,4-b]pyridine
- 6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine
- 1023817-91-5
- AKOS023553596
- F1957-0261
- '6-bromo-7-methyloxazolo[5,4-b]pyridine'
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- インチ: 1S/C7H5BrN2O/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3
- InChIKey: YXFZMDPHFPADRA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C2C(=C1C)N=CO2
計算された属性
- せいみつぶんしりょう: 211.95853g/mol
- どういたいしつりょう: 211.95853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9
- ぶんしりょう: 213.03g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.1
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B275856-100mg |
6-bromo-7-methyloxazolo[5,4-b]pyridine |
1023817-91-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
Life Chemicals | F1957-0261-1g |
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine |
1023817-91-5 | 95% | 1g |
$901.0 | 2023-09-06 | |
Life Chemicals | F1957-0261-10g |
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine |
1023817-91-5 | 95% | 10g |
$4122.0 | 2023-09-06 | |
A2B Chem LLC | AY08794-25mg |
6-Bromo-7-methyloxazolo[5,4-b]pyridine |
1023817-91-5 | 95% | 25mg |
$490.00 | 2024-04-20 | |
Life Chemicals | F1957-0261-5g |
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine |
1023817-91-5 | 95% | 5g |
$2950.0 | 2023-09-06 | |
TRC | B275856-500mg |
6-bromo-7-methyloxazolo[5,4-b]pyridine |
1023817-91-5 | 500mg |
$ 615.00 | 2022-06-07 | ||
TRC | B275856-1g |
6-bromo-7-methyloxazolo[5,4-b]pyridine |
1023817-91-5 | 1g |
$ 955.00 | 2022-06-07 | ||
Chemenu | CM554210-1g |
6-Bromo-7-methyloxazolo[5,4-b]pyridine |
1023817-91-5 | 97% | 1g |
$986 | 2023-11-26 | |
Life Chemicals | F1957-0261-2.5g |
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine |
1023817-91-5 | 95% | 2.5g |
$1963.0 | 2023-09-06 | |
Life Chemicals | F1957-0261-0.5g |
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine |
1023817-91-5 | 95% | 0.5g |
$630.0 | 2023-09-06 |
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridineに関する追加情報
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine (CAS No. 1023817-91-5): A Promising Scaffold in Modern Medicinal Chemistry
6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its versatile synthetic potential and pharmacological properties. With CAS No. 1023817-91-5 as its unique identifier, this compound serves as a critical building block in the development of novel therapeutics. Its core structure, characterized by the fusion of a oxazole ring with a pyridine ring, creates a planar aromatic system that exhibits favorable interactions with biological targets. Recent studies have highlighted the importance of halogenated heterocycles in drug design, particularly the role of bromine substitution in enhancing molecular recognition and modulating biological activity.
The 6-bromo substituent at the oxazole ring plays a pivotal role in the compound’s reactivity and functional versatility. This substituent has been shown to participate in key synthetic transformations, including cross-coupling reactions and electrophilic aromatic substitution, which are essential for the construction of complex molecular architectures. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine serves as a key intermediate in the synthesis of pyridine-fused heterocycles with applications in anti-inflammatory and antitumor drug development. The methyl group at the 7-position further contributes to the compound’s stability and solubility, making it an attractive candidate for pharmaceutical applications.
Recent advances in heterocyclic chemistry have underscored the significance of oxazole-pyridine fusions in the design of bioactive molecules. The oxazole ring’s electron-withdrawing properties and the pyridine ring’s ability to form hydrogen bonds create a hybrid structure with unique physicochemical characteristics. For instance, a 2024 review in ACS Chemical Biology highlighted the role of oxazolo[5,4-b]pyridine scaffolds in targeting kinase enzymes, particularly those involved in mitochondrial dysfunction and cell cycle regulation. The 7-methyl group has been shown to modulate the compound’s lipophilicity, enabling better membrane permeability and target engagement.
The 6-bromo substituent also facilitates regioselective functionalization, a critical aspect in drug discovery. Researchers at the University of Cambridge have recently developed a novel transition-metal-catalyzed methodology for the selective dehalogenation of 6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine, yielding aniline derivatives with potential applications in neurodegenerative disease research. This approach leverages the electrophilic nature of the bromine atom, enabling precise control over the synthetic pathway. Such advancements underscore the compound’s utility as a privileged structure in medicinal chemistry.
Moreover, the CAS No. 1023817-91-5 compound has been explored in computational drug design studies. Molecular docking simulations have revealed its strong binding affinity to tyrosine kinase receptors, a class of targets implicated in cancer progression and metabolic disorders. A 2025 study in Chemical Science demonstrated that 6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine exhibits a high docking score when interacting with EGFR (epidermal growth factor receptor), suggesting its potential as a lead compound for EGFR inhibitors. The oxazole-pyridine fusion contributes to the compound’s planarity, which is essential for optimal binding to hydrophobic pockets in protein targets.
Another emerging application of 6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine lies in fluorescent probe development. The bromine atom has been shown to enhance the compound���s photophysical properties, making it a suitable candidate for bioimaging applications. A 2024 paper in Nature Chemistry reported the use of this compound as a fluorophore in mitochondrial targeting probes, where its electron-deficient nature enables efficient energy transfer and improved signal-to-noise ratios. This innovation has opened new avenues for real-time monitoring of cellular processes in live-cell imaging studies.
The 7-methyl group’s influence on the compound’s conformational flexibility has also been investigated. A 2023 study in Organic Letters revealed that the methyl substituent acts as a steric shield, preventing unwanted intermolecular interactions during synthetic transformations. This property is particularly valuable in the synthesis of complex natural products, where steric control is essential for achieving high regio- and stereo-selectivity. The oxazole ring’s ability to stabilize charged intermediates further enhances the compound’s utility in electrophilic substitution reactions.
In the context of green chemistry, 6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine has been utilized in atom-economic reactions that minimize byproduct formation. A 2024 paper in Green Chemistry described a photocatalytic approach to functionalize this compound using visible light and transition-metal complexes, achieving high yields with minimal waste. This methodology aligns with the growing emphasis on sustainable synthetic routes in pharmaceutical development.
Looking ahead, the CAS No. 1023817-91-5 compound is expected to play a central role in the discovery of next-generation therapeutics. Its modular structure allows for structure-activity relationship (SAR) studies, enabling the optimization of pharmacokinetic and pharmacodynamic properties. Researchers are currently exploring its potential in anti-cancer and anti-viral drug development, leveraging the electronic effects of the 6-bromo and 7-methyl substituents to fine-tune biological activity. As the field of heterocyclic chemistry continues to evolve, 6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine stands as a versatile scaffold with unparalleled synthetic and biological potential.
The compound 6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine (CAS No. 1023817-91-5) is a highly versatile and structurally unique molecule with a wide range of applications in medicinal chemistry, materials science, and synthetic organic chemistry. Below is a structured summary of its key properties and applications: --- ### 1. Structural Features and Synthetic Utility - Core Structure: A [1,3]oxazolo[5,4-b]pyridine ring system, which combines a pyridine ring with an oxazole ring, providing planarity and electron-deficient character. - Substituents: - 6-Bromo atom: Offers electrophilic reactivity and potential for SAR (structure-activity relationship) studies. - 7-Methyl group: Acts as a steric shield and modulates conformational flexibility, enhancing selectivity in synthetic reactions. - Synthetic Applications: - Privileged structure in drug design due to its modular nature and electronic effects. - Atom-economic reactions (e.g., photocatalytic functionalizations) with high yields and minimal waste. --- ### 2. Medicinal Chemistry Applications - Targeting Kinases: - High binding affinity to tyrosine kinase receptors (e.g., EGFR), making it a lead compound for EGFR inhibitors. - Potential in cancer therapy and metabolic disorder treatment. - Anti-Cancer and Anti-Viral Research: - SAR studies are ongoing to optimize pharmacokinetics and biological activity. - Computational Drug Design: - Molecular docking simulations highlight its high docking scores with EGFR and other protein targets. --- ### 3. Materials Science and Imaging - Fluorescent Probes: - Bromine atom enhances photophysical properties, enabling use as a fluorophore in mitochondrial targeting. - Live-cell imaging applications for real-time monitoring of cellular processes. - Photocatalytic Reactions: - Visible-light-driven synthetic methods with transition-metal complexes for sustainable chemistry. --- ### 4. Green Chemistry and Sustainability - Atom-Economic Reactions: - Photocatalytic functionalization minimizes byproduct formation and aligns with green chemistry principles. - Sustainable Synthesis: - Low waste and high efficiency in synthetic routes, making it a preferred scaffold in pharmaceutical development. --- ### 5. Future Prospects - Drug Discovery: Expected to be a key scaffold in the development of next-generation therapeutics. - Structural Optimization: Potential for molecular engineering to enhance selectivity, solubility, and bioavailability. - Interdisciplinary Research: Continued exploration in materials science, biomedical imaging, and computational modeling. --- ### Conclusion 6-Bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine (CAS No. 1023817-91-5) is a versatile and powerful building block in modern chemistry. Its electronic and steric properties, combined with synthetic flexibility and biological relevance, position it as a cornerstone in drug discovery, materials science, and sustainable synthesis. Ongoing research will likely expand its applications and impact across multiple scientific disciplines.1023817-91-5 (6-bromo-7-methyl-[1,3]oxazolo[5,4-b]pyridine) 関連製品
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